molecular formula C12H16O5 B12584629 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one CAS No. 648416-59-5

3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one

Cat. No.: B12584629
CAS No.: 648416-59-5
M. Wt: 240.25 g/mol
InChI Key: GMDQZQYTNOREAY-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one is an organic compound with a complex structure It features a hydroxyl group, two hydroxymethyl groups, and a methoxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Starting Material: Begin with a suitable aromatic compound such as 2-methoxybenzaldehyde.

    Aldol Condensation: React the aromatic aldehyde with a suitable ketone under basic conditions to form an intermediate.

    Reduction: Reduce the intermediate to introduce hydroxyl groups.

    Hydroxymethylation: Introduce hydroxymethyl groups through a hydroxymethylation reaction using formaldehyde and a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include using catalysts to increase yield and efficiency, as well as employing continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2,2-bis(hydroxymethyl)-1-phenylpropan-1-one: Lacks the methoxy group, which may affect its reactivity and applications.

    2,2-Bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one: Lacks the hydroxyl group, potentially altering its chemical properties.

    3-Hydroxy-1-(2-methoxyphenyl)propan-1-one: Lacks the bis(hydroxymethyl) groups, which could influence its solubility and reactivity.

Uniqueness

The presence of both hydroxyl and methoxy groups in 3-Hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one makes it unique, potentially offering a combination of properties that are not found in similar compounds. This could include specific reactivity patterns, solubility characteristics, and biological activity.

Properties

CAS No.

648416-59-5

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

3-hydroxy-2,2-bis(hydroxymethyl)-1-(2-methoxyphenyl)propan-1-one

InChI

InChI=1S/C12H16O5/c1-17-10-5-3-2-4-9(10)11(16)12(6-13,7-14)8-15/h2-5,13-15H,6-8H2,1H3

InChI Key

GMDQZQYTNOREAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C(CO)(CO)CO

Origin of Product

United States

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